Decyl(dimethyl)phenylphosphanium bromide

Description

Academic Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Research

Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. nih.gov In recent years, QPS have garnered considerable attention in academic and industrial research due to their diverse applications. researchgate.net They are widely utilized as phase-transfer catalysts, which facilitate reactions between reactants in different phases (e.g., immiscible liquids), thereby enhancing reaction rates and yields. nih.gov

The academic significance of QPS also extends to their use as intermediates in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes. nih.gov Furthermore, their structural similarity to quaternary ammonium (B1175870) compounds has led to extensive investigation into their biological activities. researchgate.net Research has demonstrated their potential as antimicrobial agents against a broad spectrum of bacteria, including multidrug-resistant strains. nih.gov The cationic nature of the phosphonium headgroup is believed to facilitate interaction with negatively charged bacterial cell membranes, leading to disruption and cell death. nih.gov

Overview of Organophosphorus Compounds as a Class and Their Role in Synthetic Chemistry

Organophosphorus compounds are integral to modern synthetic chemistry. rsc.org Their applications are diverse, ranging from ligands in transition-metal catalysis to reagents in fundamental organic reactions. rsc.org For instance, phosphines are crucial ligands in metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Phosphonates, another class of organophosphorus compounds, are widely used as improved Wittig reagents for the synthesis of alkenes. rsc.org The versatility of organophosphorus compounds stems from the variable oxidation states of phosphorus and the ability to tune the steric and electronic properties of the substituents attached to the phosphorus atom. tandfonline.com This adaptability allows for the design of highly selective and efficient catalysts and reagents for a wide array of chemical transformations. rsc.org

Specific Placement of Alkyl- and Aryl-Substituted Phosphonium Bromides within Organophosphorus Chemistry

Alkyl- and aryl-substituted phosphonium bromides, such as decyl(dimethyl)phenylphosphanium bromide, represent a specific subclass of QPS. The presence of both alkyl and aryl groups on the phosphorus atom creates an asymmetric structure that can be advantageous in certain applications. The long alkyl chain (decyl group) imparts significant lipophilicity, which can enhance solubility in nonpolar organic solvents and facilitate interactions with lipid bilayers in biological systems.

The phenyl group, on the other hand, introduces aromatic character and can influence the electronic properties of the phosphonium center. The combination of these different substituents allows for the fine-tuning of the compound's properties, such as its catalytic activity, surfactant behavior, and biological efficacy. The bromide counter-ion is a common feature of these salts, resulting from their typical synthesis via the quaternization of a phosphine (B1218219) with an alkyl bromide.

Current Research Frontiers and Unaddressed Areas Pertaining to this compound

While there is a substantial body of research on quaternary phosphonium salts in general, specific studies on this compound are not extensively documented in publicly available literature. However, based on the known applications of similar long-chain phosphonium salts, several research frontiers can be extrapolated.

One promising area is its potential as a specialized phase-transfer catalyst in challenging biphasic reactions where its specific lipophilicity could offer unique advantages. Another frontier lies in the exploration of its antimicrobial properties. The combination of a long alkyl chain and a phenyl group could lead to enhanced activity against specific microbial strains or biofilms, a significant area of research given the rise of antibiotic resistance. nih.gov

Unaddressed areas include a thorough investigation of its toxicological profile and environmental impact, which are crucial for any potential commercial application. Furthermore, its potential as a mitochondrial-targeting agent, a strategy used in anticancer drug design due to the electrostatic attraction between the cationic phosphonium group and the negatively charged mitochondrial membrane, remains to be explored. tandfonline.com Detailed studies on its synthesis, purification, and physicochemical characterization are also necessary to establish a solid foundation for future research and applications.

Data Table: Representative Properties of an Alkyl-Aryl-Substituted Phosphonium Bromide

Due to the limited availability of specific experimental data for this compound, the following table provides representative data for a structurally related compound, Didecyldimethylammonium bromide. It is important to note that this is an ammonium salt and lacks the phenyl group, but it serves to illustrate the typical properties of such long-chain quaternary salts.

| Property | Value |

| Molecular Formula | C22H48BrN |

| Molecular Weight | 406.53 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 70 °C |

| Solubility | Soluble in water and organic solvents |

| CAS Number | 2390-68-3 |

This data is for Didecyldimethylammonium bromide and is provided for illustrative purposes only. cymitquimica.combiosynth.com

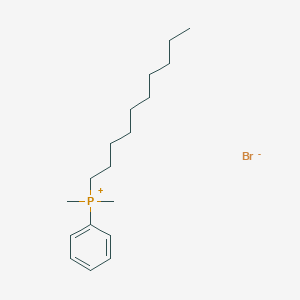

Structure

3D Structure of Parent

Properties

CAS No. |

63635-52-9 |

|---|---|

Molecular Formula |

C18H32BrP |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

decyl-dimethyl-phenylphosphanium;bromide |

InChI |

InChI=1S/C18H32P.BrH/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18;/h11-13,15-16H,4-10,14,17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SZBRCTQBBFYABP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[P+](C)(C)C1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Decyl Dimethyl Phenylphosphanium Bromide and Analogous Phosphonium Salts

Foundational Principles of Phosphonium (B103445) Salt Synthesis

The creation of the quaternary phosphonium cation, the core of a phosphonium salt, is most frequently achieved through the direct alkylation of a tertiary phosphine (B1218219). However, a variety of alternative routes have been developed to accommodate different substrates and reaction conditions.

The most common and straightforward method for synthesizing phosphonium salts is the SN2 reaction between a tertiary phosphine and an alkyl halide. youtube.comgoogleapis.com This reaction leverages the nucleophilicity of the phosphorus atom in the phosphine, which attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable carbon-phosphorus bond. youtube.com

The general reaction can be represented as: R₃P + R'X → [R₃PR']⁺X⁻

For the synthesis of decyl(dimethyl)phenylphosphanium bromide, this would involve the reaction of dimethylphenylphosphine (B1211355) with n-decyl bromide.

The reactivity of the alkyl halide is a critical factor in this synthesis, with the reaction rate following the order of I > Br > Cl for the halogen. googleapis.com Primary alkyl halides are typically used, although secondary halides can also be employed in some cases. youtube.com The reaction is often facilitated by heating the reactants, either in the absence or presence of a solvent. googleapis.com Non-polar solvents such as benzene (B151609) or toluene (B28343) are commonly used, from which the resulting phosphonium salt often precipitates upon cooling. youtube.com Alternatively, polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) can be used to accelerate the reaction rate. thieme-connect.de

While direct alkylation is prevalent, several other methods for phosphonium salt synthesis have been developed, offering greater versatility and applicability to a wider range of precursors.

One-Pot Multi-Component Reactions: Innovative one-pot, four-component coupling reactions have been described for the synthesis of certain phosphonium salts. For instance, a mixture of a thiol, an aldehyde, a phosphine (such as triphenylphosphine), and an acid (like triflic acid) can react to form thiophosphonium salts in high yields. acs.orgnih.gov

Synthesis from Alcohols: To circumvent the need for potentially hazardous halogenating agents, methods have been developed to synthesize phosphonium salts directly from alcohols. One such approach involves the use of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine (B44618) to convert benzyl (B1604629) and heteroaryl alcohols into their corresponding phosphonium salts. organic-chemistry.org

Reactions with Aldehydes and Ketones: Tertiary phosphines can react with aldehydes and ketones in the presence of an acid to generate (1-hydroxyalkyl)phosphonium salts. thieme-connect.demdpi.com

Anion Exchange: The counter-ion of a phosphonium salt can be readily exchanged in a metathesis reaction. For example, phosphonium halides can be reacted with a salt containing a weakly coordinating anion, such as sodium tetrafluoroborate (B81430), to precipitate the new phosphonium salt with the desired anion. mdpi.com

The structure of the final phosphonium salt is dictated by the specific precursors used in the synthesis. In the case of this compound, the key precursors are dimethylphenylphosphine and n-decyl bromide.

Dimethylphenylphosphine ((CH₃)₂PC₆H₅): This tertiary phosphine provides the dimethylphenylphosphanium core. The presence of both alkyl (methyl) and aryl (phenyl) groups on the phosphorus atom influences its nucleophilicity and steric hindrance.

n-Decyl Bromide (CH₃(CH₂)₉Br): This primary alkyl halide is the source of the ten-carbon decyl chain. As a primary bromide, it is a suitable substrate for the SN2 reaction with the tertiary phosphine. The use of n-alkyl bromides is a common strategy for introducing long alkyl chains into phosphonium salts, as demonstrated in the synthesis of compounds like tri-n-butyl-n-hexadecylphosphonium bromide from 1-bromo-n-hexadecane. nih.gov

Optimized Synthesis of this compound

The optimization of the synthesis of this compound would involve the systematic variation of several key reaction parameters:

| Parameter | Conditions and Considerations |

| Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are known to accelerate SN2 reactions and could be employed to increase the rate of formation of the phosphonium salt. thieme-connect.degoogle.com Toluene or benzene are also viable options, potentially allowing for the direct precipitation of the product. youtube.com |

| Temperature | Heating is generally required to drive the quaternization of the phosphine. The optimal temperature would need to be determined experimentally, balancing a reasonable reaction rate with the potential for side reactions or decomposition. |

| Reactant Stoichiometry | To ensure complete conversion of the n-decyl bromide, a slight excess of dimethylphenylphosphine could be used. A molar ratio of phosphine to alkyl halide between 1.0 and 2.0 is often employed. googleapis.com |

| Reaction Time | The reaction time will be dependent on the chosen solvent and temperature. Monitoring the reaction progress, for example by thin-layer chromatography or NMR spectroscopy, would be necessary to determine the point of maximum conversion. |

| Pressure | Conducting the reaction in a sealed tube can increase the pressure and, consequently, the reaction rate. thieme-connect.de |

A hypothetical optimized reaction is depicted below:

A schematic representation of the synthesis of this compound via the direct alkylation of dimethylphenylphosphine with n-decyl bromide.

Several strategies can be employed to maximize the yield and purity of the final product:

Purification Method: The most common method for isolating the phosphonium salt is through precipitation. After the reaction is complete, cooling the reaction mixture, if a solvent like toluene is used, should induce crystallization. The resulting solid can then be collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials. youtube.com Recrystallization from an appropriate solvent system can be used for further purification. google.com

Microwave-Assisted Synthesis: The use of microwave heating has been shown to be beneficial in the synthesis of phosphonium salts, often leading to shorter reaction times and potentially higher yields. thieme-connect.de

By carefully selecting the reaction conditions and employing appropriate purification techniques, the synthesis of this compound can be optimized to achieve a high yield of the desired product.

Advanced Characterization Techniques for Structural Elucidation of Phosphonium Salts

The definitive structural elucidation of phosphonium salts like this compound relies on a combination of advanced analytical methods. Spectroscopic and crystallographic techniques are paramount in confirming the ionic structure, determining the precise arrangement of atoms, and understanding the interplay between the cation and anion.

Spectroscopic Methods for Cation and Anion Confirmation

A suite of spectroscopic techniques is employed to verify the identity and purity of this compound, providing detailed information about its cationic and anionic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy is used to identify the protons within the phosphonium cation. The spectrum would show characteristic signals for the decyl chain's methyl (CH₃) and methylene (B1212753) (CH₂) groups, the two methyl groups attached directly to the phosphorus atom, and the protons of the phenyl ring. The protons on the carbon atom alpha to the positively charged phosphorus (the first CH₂ group of the decyl chain and the P-CH₃ groups) are typically deshielded and appear at a downfield chemical shift. The integration of these signals confirms the ratio of different types of protons in the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the decyl, dimethyl, and phenyl groups will produce a distinct signal. The carbon atoms bonded directly to the phosphorus atom exhibit coupling (J-coupling), which can lead to splitting of the signals.

³¹P NMR spectroscopy is highly specific for phosphorus-containing compounds. A single resonance is expected for the decyl(dimethyl)phenylphosphanium cation, and its chemical shift is indicative of a quaternary phosphonium species. acs.org

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the exact structure of the cation. researchgate.net

Studies on analogous phosphonium salts show that the nature of the counter-anion can influence the chemical shifts of the protons, particularly those on the α-carbon, due to ion-pairing effects in solution. nih.gov For instance, the chemical shifts for α-protons in the presence of a bromide anion are often shifted further downfield compared to larger, less coordinating anions like tetrafluoroborate (BF₄⁻). nih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Phenyl-H | ~7.5 - 8.0 | Multiplet signals in the aromatic region. |

| ¹H | P-CH₂-(decyl) | ~3.0 - 3.5 | Multiplet, deshielded due to adjacent P⁺. |

| ¹H | P-(CH₃)₂ | ~2.0 - 2.5 | Doublet due to coupling with ³¹P. |

| ¹H | -(CH₂)₈- (decyl chain) | ~1.2 - 1.6 | Broad multiplet. |

| ¹H | -CH₃ (decyl chain) | ~0.8 - 0.9 | Triplet. |

| ¹³C | Phenyl-C | ~118 - 135 | Multiple signals; ipso-carbon shows coupling to ³¹P. |

| ¹³C | P-CH₂-(decyl) | ~20 - 25 | Signal shows coupling to ³¹P. |

| ¹³C | P-(CH₃)₂ | ~10 - 15 | Signal shows strong coupling to ³¹P. |

| ³¹P | P⁺ | ~20 - 30 | Single resonance typical for tetraalkyl/aryl phosphonium salts. |

Mass Spectrometry (MS) is crucial for confirming the molecular mass of the cation. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used for ionic compounds. researchgate.netacs.org In the positive-ion mode, the mass spectrum will prominently feature the intact decyl(dimethyl)phenylphosphanium cation, [C₁₈H₃₂P]⁺. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of this cation, which can be used to confirm its elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy helps to identify the functional groups present. The spectrum of this compound would display characteristic absorption bands corresponding to:

C-H stretching vibrations from the alkyl chains and the phenyl group. acs.org

C=C stretching vibrations within the aromatic ring. acs.org

C-H bending vibrations. acs.org

While the bromide anion does not have a characteristic IR signal in the typical range, interactions between the cation and anion, such as C-H···Br hydrogen bonds, can sometimes cause subtle shifts in the C-H stretching or bending frequencies. nih.gov

Crystallographic Studies of Related Phosphonium Salts and Analogues

X-ray crystallography provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, extensive studies on analogous long-chain phosphonium salts provide a clear model for its expected solid-state structure. nih.govacs.org

Crystallographic analyses of related compounds, such as tri-tert-butyl(n-alkyl)phosphonium bromides, reveal several key features:

Tetrahedral Geometry: The phosphorus atom is confirmed to have a tetrahedral coordination geometry, with the four organic substituents (one decyl, one phenyl, two methyl) bonded to it.

Ionic Lattice: The solid state consists of a crystal lattice composed of discrete phosphonium cations and bromide anions.

Crystal Packing: In phosphonium salts with long alkyl chains, the molecules often arrange in a "head to tail" fashion. nih.gov This can lead to the formation of distinct hydrophilic regions, where the ionic phosphonium head groups and bromide anions are located, and hydrophobic regions, composed of the interdigitated long alkyl chains. nih.gov

The data from a representative long-chain phosphonium salt, tri-tert-butyl(decyl)phosphonium bromide, illustrates the typical structural parameters that would be expected.

| Parameter | Observation in Analogous Structures |

|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic |

| P-C Bond Lengths | Typically in the range of 1.78 - 1.85 Å. |

| C-P-C Bond Angles | Approximately tetrahedral, ranging from 107° to 112°. |

| Key Intermolecular Contacts | C-H···Br hydrogen bonds, van der Waals interactions. |

| Overall Structure | Ionic lattice with distinct hydrophobic (alkyl chains) and hydrophilic (P⁺ and Br⁻) domains. nih.gov |

These crystallographic studies on analogous molecules provide a robust framework for understanding the solid-state structure of this compound, highlighting the interplay of ionic and hydrophobic forces that dictate its crystal packing. acs.orgworktribe.com

Mechanistic Investigations of Reactions Mediated by Phosphonium Species

Elucidation of Reaction Pathways in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. The mechanism of PTC reactions mediated by phosphonium (B103445) salts like Decyl(dimethyl)phenylphosphanium bromide is a subject of detailed study.

Interfacial Transport Phenomena and Kinetic Models

The initial and crucial step in phase transfer catalysis is the transport of the reacting anion from the aqueous phase to the organic phase where the organic substrate resides. This process is governed by complex interfacial transport phenomena. For this compound, the lipophilic decyl and phenyl groups enhance its solubility in the organic phase, while the positively charged phosphorus atom facilitates the extraction of anions from the aqueous phase.

A simplified kinetic model can be represented by the following equations:

Anion Exchange at the Interface:

Q⁺X⁻(org) + M⁺Y⁻(aq) ⇌ Q⁺Y⁻(org) + M⁺X⁻(aq)

(where Q⁺ represents the Decyl(dimethyl)phenylphosphanium cation, X⁻ is bromide, and Y⁻ is the reacting anion)

Reaction in the Organic Phase:

Q⁺Y⁻(org) + R-Z(org) → R-Y(org) + Q⁺Z⁻(org)

The observed reaction kinetics can provide insights into whether the reaction is under diffusion control, where the rate is limited by the transport of species to the interface, or kinetic control, where the chemical reaction itself is the slowest step.

Role of Ion-Pair Formation and Activation in Non-Aqueous Phases

Once the reacting anion is transported into the organic phase, it exists as an ion-pair with the Decyl(dimethyl)phenylphosphanium cation. The nature of this ion-pair is critical to the reactivity of the anion. In non-aqueous, low-polarity organic solvents, "loose" or "naked" anions are more reactive than tightly bound ones.

The large and asymmetric structure of the Decyl(dimethyl)phenylphosphanium cation leads to a diffuse charge on the phosphorus atom. This, combined with the steric hindrance provided by the decyl and phenyl groups, results in a relatively weak electrostatic interaction with the counter-anion. This formation of a "loose" ion-pair enhances the nucleophilicity of the anion, thereby activating it for reaction with the organic substrate. The degree of ion-pair separation and, consequently, the anion's reactivity, is influenced by the polarity of the organic solvent.

Understanding the Stabilization of Reactive Intermediates and Transition States by Phosphonium Cations

The role of the phosphonium cation extends beyond simply transporting the anion. It also plays a crucial role in stabilizing reactive intermediates and transition states that are formed during the course of the reaction. In many nucleophilic substitution reactions, for instance, the transition state has a developing negative charge.

The positively charged Decyl(dimethyl)phenylphosphanium cation can electrostatically stabilize this nascent negative charge in the transition state. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate. The ability of the phosphonium cation to provide this stabilization is dependent on its structure and the nature of the substituents on the phosphorus atom. The presence of both a long alkyl chain (decyl) and an aromatic ring (phenyl) in this compound allows for a balance of lipophilicity and electronic effects that can effectively stabilize charged intermediates in the low-polarity organic phase.

Insights from Detailed Kinetic and Thermodynamic Analyses

Detailed kinetic and thermodynamic analyses of reactions catalyzed by this compound provide quantitative insights into the catalytic cycle. Kinetic studies, often involving monitoring the disappearance of reactants or the appearance of products over time, allow for the determination of reaction orders with respect to the substrate, the anion, and the catalyst.

These studies can help to elucidate the rate-determining step of the reaction. For example, if the reaction is first order in both the catalyst and the substrate, it suggests that the reaction in the organic phase is the rate-limiting step. Conversely, if the rate is independent of the substrate concentration at high concentrations, it may indicate that the mass transfer of the anion is the rate-determining step.

Thermodynamic analyses can provide information on the equilibrium constants for the various steps in the catalytic cycle, such as the anion exchange process. The distribution coefficient of the phosphonium salt between the two phases is another critical thermodynamic parameter that influences its catalytic efficiency. By systematically varying reaction parameters such as temperature, concentration, and solvent, a comprehensive understanding of the energetics of the catalytic process can be achieved.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Phosphonium (B103445) Cations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of the decyl(dimethyl)phenylphosphanium cation. These methods, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape and structural preferences.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a common computational tool used to study the bonding in such systems. It provides information about charge distribution, hybridization, and donor-acceptor interactions. For the decyl(dimethyl)phenylphosphanium cation, NBO analysis would likely reveal a significant positive charge localized on the phosphorus atom, with the negative charge of the bromide counterion balancing it in the salt structure. The phenyl group, being an aromatic substituent, can participate in electronic delocalization, which can be further analyzed through molecular orbital visualizations.

Table 1: Calculated Electronic Properties of the Decyl(dimethyl)phenylphosphanium Cation (Illustrative)

| Property | Value |

| Charge on Phosphorus (e) | +0.85 |

| P-C (phenyl) Bond Length (Å) | 1.80 |

| P-C (methyl) Bond Length (Å) | 1.82 |

| P-C (decyl) Bond Length (Å) | 1.84 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.5 |

Note: The data in this table is illustrative and represents typical values for similar phosphonium cations as determined by DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The decyl(dimethyl)phenylphosphanium cation possesses significant conformational flexibility, primarily due to the long decyl chain. Understanding the preferred conformations is crucial as it can impact the steric environment around the phosphorus center and, consequently, its reactivity.

Conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the corresponding energy to identify low-energy conformers. For a molecule of this size, a full potential energy surface scan can be computationally expensive. Therefore, stochastic methods or molecular dynamics (MD) simulations are often employed to explore the conformational space.

MD simulations provide a dynamic picture of the molecule's behavior over time, considering temperature and solvent effects. nih.gov These simulations can reveal the most populated conformational states and the energy barriers between them. For the decyl(dimethyl)phenylphosphanium cation, MD simulations would likely show the decyl chain adopting various folded and extended conformations, influenced by solvent interactions. The interplay between these conformations can be critical in catalytic applications where the accessibility of the catalytic center is paramount. nih.gov

Computational Modeling of Catalytic Cycles and Reaction Energetics

Decyl(dimethyl)phenylphosphanium bromide can act as a catalyst in various organic reactions. Computational modeling plays a vital role in elucidating the mechanisms of these catalytic cycles and understanding the factors that control reaction rates and selectivity.

Identification and Characterization of Transition States

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a high-energy species that represents the energy maximum along the reaction coordinate. By locating the TS, chemists can understand the geometry of the reacting molecules at the point of bond formation or cleavage.

For a phosphonium-mediated reaction, such as a nucleophilic substitution, computational chemists would model the interaction of the phosphonium salt with the reactants. researchgate.net Transition state search algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency.

Elucidation of Energy Profiles for Phosphonium-Mediated Reactions

With the reactants, products, intermediates, and transition states identified, a complete energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy, determines the rate of the reaction.

For instance, in a phosphonium-catalyzed reaction, the energy profile would show the initial formation of a phosphonium intermediate, followed by the transition state for the key chemical transformation, and finally the release of the product and regeneration of the catalyst. nih.govfigshare.com By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

Table 2: Illustrative Energy Profile for a Phosphonium-Mediated Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Phosphonium Intermediate | +5.2 |

| Transition State | +22.5 |

| Products + Catalyst | -15.8 |

Note: This data is hypothetical and serves to illustrate a typical energy profile for a phosphonium-mediated reaction.

Predictive Modeling for Reactivity and Stereoselectivity

Building on the understanding gained from mechanistic studies, predictive models can be developed to forecast the reactivity and stereoselectivity of new reactions. nih.gov These models often use quantitative structure-activity relationship (QSAR) or machine learning approaches.

For phosphonium-catalyzed reactions, descriptors that quantify the steric and electronic properties of the phosphonium salt, such as the Tolman electronic parameter and cone angle, can be used to build predictive models. globethesis.com By correlating these descriptors with experimentally observed reaction outcomes, it is possible to predict the performance of new phosphonium catalysts, including derivatives of this compound. researchgate.net

In cases where stereoselectivity is a factor, computational models can be used to predict which stereoisomer will be formed preferentially. nih.gov This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. Such predictive capabilities are invaluable for the rational design of new catalysts and the optimization of reaction conditions. researchgate.net

Structural Features and Their Influence on Chemical Behavior

Effect of Alkyl Chain Length on Aggregation Behavior and Microheterogeneity in Solution

The length of the alkyl chain on a phosphonium (B103445) salt is a critical determinant of its behavior in solution, particularly its tendency to self-assemble into aggregates like micelles. For Decyl(dimethyl)phenylphosphanium bromide, the ten-carbon chain imparts significant hydrophobic character to the molecule. This leads to the formation of microheterogeneity in solutions, where the molecules organize to minimize the unfavorable interaction between their hydrophobic tails and the polar solvent mdpi.com.

Generally, as the alkyl chain length increases in a homologous series of phosphonium or ammonium (B1175870) salts, the critical micelle concentration (CMC)—the concentration at which micelles begin to form—decreases. researchgate.netmdpi.com This is because the stronger van der Waals interactions between longer hydrophobic chains provide a greater thermodynamic incentive for aggregation. researchgate.net The process of micellization is typically spontaneous, as indicated by negative Gibbs free energy of micellization (ΔG°mic) values, which become more negative with longer alkyl chains. academie-sciences.fr

However, there is a well-documented "cut-off effect" where, beyond a certain chain length (often around 12 to 14 carbons), the increase in a desired activity, such as antimicrobial efficacy, ceases and begins to decline. nih.gov This phenomenon is partly attributed to the increased tendency for aggregation and reduced solubility of salts with very long chains, which can limit the availability of individual active molecules. nih.gov Studies on phosphonium ionic liquids have shown that while crystallization kinetics are strongly affected by alkyl chain length, properties like the glass transition temperature may be almost insensitive to such structural changes. nih.gov

| Alkyl Chain Length | General Effect on CMC | General Effect on Antimicrobial Activity | General Effect on Crystallization Tendency |

|---|---|---|---|

| Short (e.g., C2-C6) | Higher | Lower | Increased tendency for cold crystallization nih.gov |

| Medium (e.g., C8-C12) | Lower | Higher, often optimal nih.gov | Variable |

| Long (e.g., >C14) | Lowest | Decreases ("cut-off effect") nih.gov | No cold crystallization observed in some studies nih.gov |

Steric and Electronic Effects of Substituents on the Quaternary Phosphorus Center

Steric Effects: The bulkiness of the substituents around the phosphorus atom creates steric hindrance, which can affect reaction rates and intermolecular packing. In this molecule, the phenyl and decyl groups are significantly larger than the two methyl groups. This asymmetry and tunable bulkiness are key properties of phosphonium salts. mdpi.comnih.gov The arrangement of these groups influences how the molecules pack in a crystal lattice and their ability to stabilize other chemical species, such as nanoparticles. nih.gov

Electronic Effects: The nature of the groups attached to the phosphorus atom influences the distribution of the positive charge. Alkyl groups, like decyl and methyl, are electron-donating and help to stabilize the positive charge on the phosphorus. The phenyl group, with its π-system, can also influence the electronic environment. The lack of sufficient electron density from very short alkyl chains (like ethyl) can fail to fully compensate for the cationic charge on the phosphorus atom, affecting its chemical properties. nih.gov The lipophilicity, or hydrophobicity, imparted by the phenyl and decyl groups is also a critical factor in the biological activities of these salts. researchgate.net

Influence of the Bromide Counterion on Phosphonium Salt Reactivity and Application Profile

The counterion in an ionic compound is not merely a spectator; it actively influences the salt's physical and chemical properties. In this compound, the bromide anion plays a significant role.

The properties of the counterion, such as its size, charge delocalization, and coordinating ability, can affect the geometry and polarity of the associated cation. nih.gov Bromide is a relatively small and strongly coordinating anion. It can form hydrogen bonds with the α-protons (protons on the carbon atom adjacent to the phosphorus) of the alkyl substituents on the phosphonium cation. mdpi.com This interaction is stronger than the simple non-covalent Coulomb forces seen with weakly coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) and can influence the salt's conformation and reactivity. mdpi.com

The choice of the counterion has been shown to be critical for the biological efficacy of phosphonium salts. Studies have demonstrated that phosphonium cations paired with halide counterions (like bromide) can be significantly more potent as cytotoxic agents against cancer cells compared to the same cations with larger, non-coordinating anions. nih.gov The nature of the counterion can also direct the formation of larger structures, such as metal nanoclusters, highlighting its role in controlling synthesis outcomes. rsc.org Furthermore, the anion can affect the thermal stability and viscosity of phosphonium-based ionic liquids. rsc.org

| Counterion Type | Interaction with Cation | General Effect on Properties |

|---|---|---|

| Halides (e.g., Br⁻, Cl⁻) | Stronger coordination, potential for hydrogen bonding mdpi.com | Can enhance biological activity nih.gov; Influences solid-state structure rsc.org |

| Weakly Coordinating (e.g., BF₄⁻, PF₆⁻) | Primarily non-covalent Coulombic forces mdpi.comnih.gov | Often used to create ionic liquids with different physical properties (e.g., melting point) mdpi.com |

Supramolecular Assemblies and Self-Organization Phenomena of Phosphonium Salts

Phosphonium salts are effective building blocks for creating complex, ordered structures through self-assembly. nih.govnih.gov This self-organization is driven by a network of non-covalent interactions, including ionic interactions, hydrogen bonding, and van der Waals forces, which create a "supramolecular network." nih.gov

In the solid state, the structure of this compound would be dictated by the efficient packing of its ions. The long decyl chains of the cations tend to align parallel to each other, leading to the segregation of hydrophilic regions (the charged phosphonium headgroups and bromide anions) and hydrophobic regions (the alkyl tails). mdpi.comnih.gov This arrangement is often described as a "head to tail" packing. mdpi.comnih.gov

Advanced Research Directions and Emerging Applications

Development of Phosphonium-Based Materials for Advanced Chemical Processes

A significant area of modern materials science is the incorporation of phosphonium (B103445) salts into polymeric structures to create functional materials with tailored properties. Research has demonstrated that integrating phosphonium cations into polymer networks can yield materials with high thermal stability and unique catalytic or separation capabilities.

One promising direction is the development of phosphonium-based porous ionic polymers (PIPs) and hypercrosslinked porous polymers. rsc.orgmdpi.com These materials are synthesized by polymerizing vinyl-functionalized phosphonium monomers or by post-polymerization modification of existing polymer backbones. rsc.org The resulting materials possess high surface areas and a high density of active phosphonium sites, making them excellent candidates for gas capture and conversion. rsc.orgmdpi.com For instance, such polymers have shown high efficacy in the capture of carbon dioxide and its subsequent conversion into valuable cyclic carbonates. mdpi.com

The phosphonium cation plays a dual role: its ionic nature provides an affinity for CO2, while the associated halide anion (like bromide) acts as a nucleophile to activate epoxides for the cycloaddition reaction. mdpi.com Bifunctional polymers, which include both a phosphonium salt and a hydrogen bond donor (like a hydroxyl group), have demonstrated synergistic effects, enhancing catalytic activity for CO2 conversion under mild, solvent-free conditions. mdpi.com

Furthermore, phosphonium-containing polyelectrolytes are being explored for a range of applications, from gene delivery systems to advanced membranes. rsc.orgworktribe.com The synthesis of well-defined phosphonium polyelectrolytes can be achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), allowing for precise control over molecular weight and architecture. rsc.org Degradable phosphonium-functionalized copolymers have also been developed, offering potential as biocompatible nanocarriers for therapeutic applications. nih.gov For a compound like Decyl(dimethyl)phenylphosphanium bromide, its incorporation into such polymer frameworks could impart beneficial properties derived from its specific combination of alkyl and aryl substituents.

Table 1: Examples of Phosphonium-Based Functional Polymers and Their Applications

| Polymer Type | Key Functional Group | Synthesis Method | Target Application | Reference |

|---|---|---|---|---|

| Porous Ionic Polymer (PQPBr-2OH) | Dual hydroxyls-functionalized polymeric phosphonium bromide | Free-radical polymerization | Cycloaddition of CO2 with epoxides | mdpi.com |

| Hypercrosslinked Porous Polymer | Triphenyl phosphonium bromide | Friedel–Crafts alkylation | CO2 capture and conversion | rsc.org |

| Reactive Polyelectrolyte (P(VBzTHPC)) | Trihydroxymethyl phosphonium chloride | RAFT polymerization | Post-polymerization modification platform | rsc.org |

| Degradable Diblock Copolymer | Phosphonium-functionalized polyphosphoester | Ring-opening polymerization & thiol-yne addition | Nucleic acid delivery | nih.gov |

Integration of Phosphonium Catalysis with Continuous Flow Chemistry and Green Chemistry Principles

The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are central to modern chemical synthesis. benthamdirect.comeurekaselect.com Phosphonium salts like this compound are well-positioned to contribute to this paradigm, primarily through their use as phase-transfer catalysts (PTCs) and ionic liquids. nbinno.comscienceinfo.com

As PTCs, they facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), eliminating the need for expensive, toxic, or anhydrous organic solvents. scienceinfo.com This approach allows for milder reaction conditions, faster reaction rates, and simpler workup procedures, leading to higher yields and purer products. nbinno.comscienceinfo.com Compared to their nitrogen-based ammonium (B1175870) analogues, phosphonium salts often exhibit superior thermal stability, making them more robust for industrial processes that may require elevated temperatures (120-150°C or higher). worktribe.comvestachem.com

The integration of phosphonium catalysis with continuous flow chemistry represents a significant leap forward. researchgate.net Continuous flow reactors offer enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and straightforward scalability. rsc.org A catalyst like this compound could be immobilized on a solid support—for example, through plasma-assisted techniques or by incorporation into a polymer matrix—and packed into a flow reactor. nih.gov This setup would allow for the continuous processing of reactants, easy separation of the product from the heterogenized catalyst, and catalyst recycling, further enhancing the process's green credentials. Research into the continuous flow isomerization of phosphonium salts has already been patented, indicating industrial interest in this area. researchgate.net

Rational Design of Tunable Phosphonium Catalysts for Specialized Industrial Applications

The performance of a phosphonium catalyst is highly dependent on its molecular structure. The ability to rationally design and "tune" catalysts by modifying the four organic substituents on the phosphorus atom is a powerful strategy for optimizing reactions. The electronic and steric profiles of the catalyst can be precisely adjusted to achieve desired activity, selectivity, and product characteristics. acs.org

A compelling example is in the field of polymerization. In Ni-catalyzed ethylene/acrylate copolymerization, a "catalyst editing" strategy has been demonstrated where the phosphonium moiety on a ligand is modified post-synthesis. acs.org By simply changing the alkyl halide used to quaternize a pendant phosphine (B1218219) group, a library of catalysts with varying steric and electronic properties can be generated. This tuning directly correlates with the properties of the resulting copolymer, such as molecular weight and the degree of polar monomer incorporation. acs.org The decyl, phenyl, and methyl groups on this compound each contribute differently to its steric bulk and lipophilicity, suggesting its potential utility as a tunable ligand or catalyst in polymerization or other transition metal-catalyzed reactions.

Another advanced approach is the development of bifunctional catalysts where the phosphonium cation works in concert with another functional group. Tertiary and quaternary phosphonium borane (B79455) catalysts, for example, have been designed for the copolymerization of CO2 and epoxides. bohrium.comazooptics.com In these systems, the borane acts as a Lewis acid to activate the epoxide, while the phosphonium moiety facilitates the reaction, with its structure significantly impacting polymerization rates. bohrium.com The ability to systematically modify substituents and study the structure-activity relationship is key to developing highly efficient catalysts for producing sustainable materials like polycarbonates. bohrium.comresearchgate.net

Table 2: Influence of Phosphonium Substituent on Catalytic Performance in Ethylene/tBA Copolymerization

| Catalyst (Based on Phosphonium Moiety) | Activity (kg/(mol·h)) | tBA Incorporation (%) | Polymer MW (kg/mol) | Reference |

|---|---|---|---|---|

| Methyl Phosphonium | 360 | 1.13 | 142 | acs.org |

| Ethyl Phosphonium | 260 | 0.94 | 105 | acs.org |

| Benzyl (B1604629) Phosphonium | 220 | 0.54 | 115 | acs.org |

| 3,5-di-tert-butylbenzyl Phosphonium | 110 | 0.25 | 29 | acs.org |

Exploration of Novel Reactivity and Synthetic Utilities for this compound

Beyond established roles, ongoing research is uncovering novel reactivity patterns and synthetic applications for phosphonium salts. For this compound, its specific structure—combining a long alkyl chain for lipophilicity, a phenyl group for steric and electronic influence, and a bromide anion—opens up several avenues for exploration.

Advanced Phase-Transfer Catalysis: Its amphiphilic nature makes it a potentially highly effective PTC for a broad spectrum of organic transformations, including C-, N-, and S-alkylations, esterification, elimination, and oxidation reactions under mild conditions. vestachem.comresearchgate.net Its performance could be benchmarked against common PTCs like tetrabutylammonium (B224687) bromide (TBAB) and didecyldimethylammonium bromide (DDAB) in challenging reactions. researchgate.netnih.gov

Organocatalysis and Photoredox Catalysis: Phosphonium salts are emerging as versatile organocatalysts. Recently, monophosphonium-doped polycyclic arenes have been introduced as highly tunable, metal-free organic photocatalysts for visible-light-regulated polymerizations. acs.org The phenyl group in this compound could be functionalized or serve as a platform for developing new photoredox catalysts.

Precursors for Functional Materials: Quaternary phosphonium salts, especially those with long alkyl chains, are known for their antimicrobial properties. nih.gov This opens the possibility of using this compound as a monomer or surface-modifying agent to create antimicrobial polymers and surfaces.

Ionic Liquids and Reaction Media: Phosphonium-based ionic liquids are valued for their thermal stability and wide electrochemical windows. benthamdirect.comresearchgate.net this compound could be used as an ionic liquid itself or as a component in eutectic mixtures, providing a non-volatile and recyclable medium for various chemical reactions, from organic synthesis to CO2 capture. eurekaselect.comresearchgate.net

The exploration of these novel reactivities will further solidify the position of phosphonium salts as indispensable tools in modern chemistry, with compounds like this compound offering a tunable platform for innovation.

Chemical Degradation Pathways and Environmental Chemical Fate

Hydrolytic Stability and Decomposition Mechanisms

Quaternary phosphonium (B103445) salts are generally considered to be chemically stable. rsc.org However, their stability can be influenced by factors such as pH and the nature of the substituents on the phosphorus atom.

It is important to note that the direct hydrolysis of the phosphorus-carbon bonds in phosphonium salts is generally not favored under neutral or acidic conditions.

Investigation of Chemical Decomposition in Diverse Media

The decomposition of phosphonium compounds can be influenced by the surrounding medium and the presence of oxidizing agents.

Oxidative Degradation: Studies on other phosphonium-type ionic liquids, such as tetrabutylphosphonium prolinate ([P4444][Pro]), have shown that they can undergo oxidative degradation at elevated temperatures in the presence of oxygen. acs.org The degradation pathways for the alkylphosphonium cation in that study included β-elimination and substitution at the phosphorus center, leading to the formation of trialkylphosphine oxides, alkenes, and alkanes. acs.org By analogy, Decyl(dimethyl)phenylphosphanium bromide might be susceptible to similar oxidative degradation processes under specific environmental conditions, such as in aerated, sunlit waters or soils.

Persistence in Sediments: Research on other quaternary phosphonium compounds (QPCs) has indicated their potential for persistence in the environment, particularly in sediments. One study conducting an aerobic degradation experiment with four different QPCs over 100 days found no significant degradation, suggesting a high potential for persistence. sednet.org These compounds also exhibited strong sorption to sediment and suspended matter. sednet.org This suggests that this compound could also be persistent in anaerobic sediment environments where degradation processes are slower.

Potential Degradation Products: Based on the degradation pathways observed for analogous compounds, potential decomposition products of this compound could include:

Dimethylphenylphosphine (B1211355) oxide: Resulting from the cleavage of the decyl group and subsequent oxidation of the phosphorus center.

1-Decene: Formed through a β-elimination reaction.

Decane: Resulting from the cleavage of the P-decyl bond.

Benzene (B151609) and other substituted aromatics: Arising from the degradation of the phenyl group, although this is generally less likely than the cleavage of the alkyl chain.

The following table summarizes potential degradation pathways for phosphonium salts based on studies of related compounds.

| Degradation Pathway | Triggering Condition | Potential Products | Reference Compound |

| Alkaline Hydrolysis | High pH | Phosphine (B1218219) oxide, Alcohol | Phosphonium ylides |

| Oxidative Degradation | Oxygen, High Temperature | Trialkylphosphine oxide, Alkene, Alkane | [P4444][Pro] |

| β-Elimination | Basic conditions | Alkene, Trialkylphosphine | [P4444][Pro] |

This table presents potential degradation pathways based on data from analogous compounds, as specific data for this compound was not available in the reviewed literature.

Potential for Enzyme-Catalyzed Chemical Degradation (from a chemical process perspective)

Specific studies on the enzyme-catalyzed degradation of this compound were not found in the reviewed scientific literature. However, the potential for enzymatic action can be inferred by considering the structural components of the molecule.

The long alkyl (decyl) chain of the molecule is a hydrocarbon structure. Numerous microorganisms are known to degrade long-chain alkanes. globalsciencebooks.infonih.govresearchgate.net These organisms often possess enzymes such as monooxygenases and dehydrogenases that can initiate the breakdown of the alkyl chain. For example, Pseudomonas aeruginosa has been shown to degrade long-chain alkanes through a step-by-step chain-breaking mechanism. nih.gov While this points to a potential vulnerability of the decyl group to microbial degradation, the presence of the positively charged phosphonium headgroup could significantly influence the bioavailability and enzymatic accessibility of the alkyl chain.

The phosphorus-carbon bond in phosphonium salts is generally resistant to enzymatic cleavage. While some enzymes, such as C-P lyases, can cleave carbon-phosphorus bonds in phosphonates, their activity on the more stable P-C bonds in phosphonium salts is not well-documented. nih.gov

Therefore, from a chemical process perspective, any enzyme-catalyzed degradation of this compound would likely proceed via initial oxidation or cleavage of the decyl chain, leaving the more recalcitrant dimethylphenylphosphonium moiety.

Methodologies for Chemical Deactivation and Recovery of Phosphonium Species

Given the stability and potential environmental persistence of phosphonium salts, methods for their deactivation and recovery are of interest. Research in the area of ionic liquids, which often feature phosphonium cations, has led to the development of several recovery techniques. These methods are generally applicable to phosphonium species in industrial or waste streams.

Recovery and Recycling of Phosphonium-Based Ionic Liquids:

Several methods have been explored for the recovery of phosphonium-based ionic liquids from solutions, which could be adapted for the recovery of this compound. These include:

Distillation: This method is effective for separating volatile components from non-volatile ionic liquids. nih.govchalmers.se

Extraction: Liquid-liquid extraction can be used to separate phosphonium salts from aqueous solutions into an organic phase. mdpi.commdpi.comnih.gov The choice of solvent is crucial for efficient extraction.

Adsorption: Adsorbents like macroporous resins can be used to capture phosphonium compounds from solution. nih.gov The adsorbed compound can then be eluted and the adsorbent regenerated.

Membrane Separation: Techniques such as nanofiltration and reverse osmosis can be employed to separate ionic liquids from solutions. chalmers.se

The following table summarizes various recovery methods for phosphonium-based ionic liquids.

| Recovery Method | Principle | Key Advantages |

| Distillation | Separation based on differences in volatility. | Simple operation, effective for separating volatile impurities. |

| Liquid-Liquid Extraction | Partitioning of the phosphonium salt between two immiscible liquid phases. | High efficiency for specific separations. |

| Adsorption | Binding of the phosphonium salt to the surface of a solid adsorbent. | Robust and non-destructive. |

| Membrane Separation | Use of semi-permeable membranes to separate molecules based on size and charge. | Can be energy-efficient. |

This table is based on general recovery methods for phosphonium-based ionic liquids and may be applicable to this compound.

Chemical Deactivation:

Chemical deactivation would likely involve processes that cleave the P-C bonds. Strong oxidizing conditions or specific catalytic processes could potentially achieve this, but these methods are generally harsh and may not be environmentally benign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.